molecular formula C23H27N3O3 B6025560 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide

Cat. No. B6025560
M. Wt: 393.5 g/mol
InChI Key: RNLILUXWTYJJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BZP-NPPA and has been synthesized using various methods.

Mechanism of Action

BZP-NPPA inhibits the activity of HDACs by binding to the active site of the enzyme, which prevents the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which can result in changes in gene expression. The exact mechanism by which BZP-NPPA inhibits HDAC activity is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
BZP-NPPA has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BZP-NPPA has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZP-NPPA in lab experiments is its ability to selectively inhibit HDAC activity, which can result in changes in gene expression. However, one of the limitations of using BZP-NPPA is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several future directions for the research on BZP-NPPA, including the investigation of its potential therapeutic applications in various diseases, the optimization of its chemical structure to improve its potency and selectivity, and the evaluation of its safety and toxicity in preclinical studies. Additionally, the development of new synthetic methods for BZP-NPPA can improve its yield and purity, which can facilitate its use in drug discovery and development.

Synthesis Methods

BZP-NPPA can be synthesized using various methods, including the reaction between 2-aminobenzoxazole and 3-phenylpropylamine, followed by acetylation with acetic anhydride. Another method involves the reaction between 2-(2-hydroxyphenyl)benzoxazole and N-(3-bromopropyl)piperidine, followed by acetylation with acetic anhydride. The purity and yield of the compound can be improved using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

BZP-NPPA has potential applications in drug discovery and development due to its ability to modulate the activity of various biological targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-22(17-26-20-12-4-5-13-21(20)29-23(26)28)24-19-11-7-15-25(16-19)14-6-10-18-8-2-1-3-9-18/h1-5,8-9,12-13,19H,6-7,10-11,14-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLILUXWTYJJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.